6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic organic compound belonging to the benzo[d]thiazole family. This compound is characterized by the presence of a chloro group, a methyl group, and a piperazine moiety attached to the benzo[d]thiazole core. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions to form the benzo[d]thiazole core.
Introduction of the Piperazine Moiety: The benzo[d]thiazole intermediate is then reacted with 1-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperazine moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous sodium hydroxide or other basic solutions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products at the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Lacks the methyl group at the 4-position.
4-Methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Lacks the chloro group.
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks both the chloro and methyl groups.
Uniqueness
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-7-10(14)8-11-12(9)15-13(18-11)17-5-3-16(2)4-6-17;/h7-8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZILTVGHPNJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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